molecular formula C24H22N4O3 B2392841 N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251633-96-1

N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2392841
CAS No.: 1251633-96-1
M. Wt: 414.465
InChI Key: LJMDPSZUESUBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide features a multifunctional structure with three key moieties:

  • Pyridinone core (2-oxopyridin-1(2H)-yl): A redox-active heterocycle that may influence electronic properties and binding interactions.

Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX proving critical for elucidating bond angles and conformations .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-9-6-12-20(17(15)3)25-21(29)14-28-13-7-11-19(24(28)30)23-26-22(27-31-23)18-10-5-4-8-16(18)2/h4-13H,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMDPSZUESUBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 1251570-99-6

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling with the pyridine derivative. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives .

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The biological evaluation typically includes:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaVariable

Anticancer Potential

Oxadiazole derivatives have been noted for their anticancer activities. In vitro studies have demonstrated that certain analogs possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.65HDAC inhibition
HeLa2.41Apoptosis induction

Anti-inflammatory and Antioxidant Activities

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancerous cell lines. The results indicated that compounds with similar structures to this compound exhibited significant activity against MCF-7 and HeLa cells with IC50_{50} values ranging from 0.65 to 3.00 µM .
  • Antimicrobial Evaluation :
    Another study focused on the antimicrobial properties of oxadiazole derivatives against common pathogens. The results showed that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to over 86% . The incorporation of the pyridine and oxadiazole rings in N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may enhance its efficacy as an anticancer agent.

2. Anti-inflammatory Potential
Molecular docking studies suggest that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the inflammatory response. In silico evaluations have shown that similar compounds can effectively inhibit this enzyme, pointing towards the potential use of this compound in treating inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented. Studies reveal that compounds with similar structures exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties worth exploring.

Case Studies and Research Findings

Study Focus Findings
Prabhakar et al. (2024)Synthesis and Biological AssaysNew derivatives showed good antibacterial efficacy against S. aureus and E. coli; significant interactions in molecular docking studies .
ACS Omega (2023)Anticancer StudiesN-Aryl oxadiazole derivatives demonstrated high percent growth inhibition against multiple cancer cell lines .
MDPI Research (2021)Anti-inflammatory ActivityIn silico studies indicated potential as a 5-lipoxygenase inhibitor .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxadiazole-Containing Derivatives

Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)
  • Key Similarities : Both compounds incorporate a 1,2,4-oxadiazole ring linked to a pyridine moiety. The oxadiazole’s electron-deficient nature enhances interactions with biological targets like enzymes or receptors .
  • Key Differences: Compound 60 includes a benzo-oxazolo-oxazine fused system, which may confer rigidity and alter pharmacokinetic profiles compared to the target compound’s pyridinone-acetamide framework.
3-(5-Bromopyridin-2-yl)-5-methyl-1,2,4-oxadiazole
  • Synthesis Insight : This precursor, used in synthesizing Compound 60, highlights the versatility of oxadiazole-pyridine hybrids. The bromine substituent allows cross-coupling reactions, contrasting with the target compound’s o-tolyl group, which may prioritize steric effects over reactivity .

Pyridine and Acetamide Derivatives

2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones
  • Structural Contrast: These derivatives replace oxadiazole with isoxazolone rings.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
  • Functional Comparison: This phthalide-acetamide hybrid shares the acetamide motif but replaces pyridine/oxadiazole with a benzofuran system. The planar benzofuran may enhance π-π stacking, whereas the target compound’s pyridinone could favor hydrogen bonding .
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
  • Toxicity Profile: While structurally distinct (isothiazolo-pyridine vs. The target compound’s acetamide may offer improved stability over ester derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.